molecular formula C3H3N3O2S B118965 2-Amino-5-nitrothiazole CAS No. 121-66-4

2-Amino-5-nitrothiazole

Cat. No. B118965
CAS RN: 121-66-4
M. Wt: 145.14 g/mol
InChI Key: MIHADVKEHAFNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-nitrothiazole (ANT) is a hypoxic radiosensitizing drug . It has an empirical formula of C3H3N3O2S and a molecular weight of 145.14 . It is used as a diazo component in the synthesis of monoazo disperse dyes .


Synthesis Analysis

ANT can be synthesized using a traditional diazo-coupling method in an acidic medium . Another method involves diluting a sulphuric acid solution of 2-amino-5-nitrothiazole, which contains at least 6% by weight of 2-amino-5-nitrothiazole in a more than 80% strength by weight sulphuric acid, to a sulphuric acid concentration of less than 80% by weight and separating off the resulting precipitate and decomposing it hydrolytically to give 2-amino-5-nitrothiazole .


Molecular Structure Analysis

The molecular structure of ANT can be represented by the SMILES string Nc1ncc(s1)N+[O-] . The InChI key for ANT is MIHADVKEHAFNPG-UHFFFAOYSA-N .


Chemical Reactions Analysis

ANT forms a square-planar complex, trans - [PdCl 2 (ANT) 2] with palladium in methanol . It has been used as a diazo component in the synthesis of monoazo disperse dyes .


Physical And Chemical Properties Analysis

ANT is a yellow crystal with a bitter taste . It has a melting point of 195-200 °C (dec.) (lit.) . It is soluble in 95% ethanol and diethyl ether, slightly soluble in water, and insoluble in chloroform .

Scientific Research Applications

Synthesis of Azo Dye Derivatives

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 2-Amino-5-nitrothiazole is used in the synthesis of azo dye derivatives, which are incorporated into heterocyclic scaffolds. These scaffolds have shown improved bioactive properties and have various biological and pharmacological applications .
  • Methods of Application: The synthesis involves coupling 2-Amino-5-nitrothiazole with different aromatic diazonium salts . The exact procedures and parameters would depend on the specific synthesis process.
  • Results: The synthesized azo dye derivatives have shown various biological activities, including anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .

Synthesis of Heterocyclic Azo Dyes

  • Scientific Field: Structural Chemistry
  • Application Summary: 2-Amino-5-nitrothiazole is used in the synthesis of heterocyclic azo dyes. These dyes have been characterized by different spectroscopic techniques .
  • Methods of Application: The synthesis involves a traditional diazo-coupling method in an acidic medium using four different coupling components .
  • Results: The synthesized azo dyes showed potent inhibitory effects towards the tested pathogenic strains and scavenging activity .

Synthesis of Monoazo Disperse Dyes

  • Scientific Field: Industrial Chemistry
  • Application Summary: 2-Amino-5-nitrothiazole is used as a diazo component in the synthesis of monoazo disperse dyes .
  • Results: The synthesized monoazo disperse dyes have been used in various applications, such as in inkjet printing, thermal transfer printing, photography, color additives, the biomedical area, molecular recognition, light-controlled polymers, and in the liquid crystal industry .

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometric Study

  • Scientific Field: Analytical Chemistry
  • Application Summary: 2-Amino-5-nitrothiazole has been used as a matrix in matrix-assisted laser desorption/ionization time-of-flight mass spectrometric studies of oligonucleotides and proteins .
  • Results: The results would depend on the specific study, but this method is generally used for the analysis of complex biological samples .

Synthesis of Thiazolyl Azo Dyes

  • Scientific Field: Textile Industry
  • Application Summary: 2-Amino-5-nitrothiazole is used in the synthesis of thiazolyl azo dyes, which have good color assessment and fastness properties .
  • Methods of Application: The synthesis involves coupling of curcumin with different aromatic diazonium salts of 2-amino thiazole derivatives .
  • Results: The synthesized dyes have been found suitable for dyeing polyester fabrics, possessing high color strength and good overall fastness properties .

Synthesis of Agrochemicals

  • Scientific Field: Agrochemistry
  • Application Summary: 2-Amino-5-nitrothiazole is used in the synthesis of agrochemicals .
  • Results: The synthesized agrochemicals have various applications in agriculture .

Synthesis of Heterocyclic Azo Dyes

  • Scientific Field: Structural Chemistry
  • Application Summary: 2-Amino-5-nitrothiazole is used in the synthesis of heterocyclic azo dyes. These dyes have been characterized by different spectroscopic techniques .
  • Methods of Application: The synthesis involves a traditional diazo-coupling method in an acidic medium using four different coupling components .
  • Results: The synthesized azo dyes showed potent inhibitory effects towards the tested pathogenic strains and scavenging activity .

Synthesis of Biologically Active Thiazole Dyes

  • Scientific Field: Textile Industry
  • Application Summary: 2-Amino-5-nitrothiazole is used in the synthesis of biologically active thiazole dyes. These dyes have good color assessment and fastness properties .
  • Methods of Application: The synthesis involves coupling of curcumin with different aromatic diazonium salts of 2-amino thiazole derivatives .
  • Results: The synthesized dyes have been found suitable for dyeing polyester fabrics, possessing high color strength and good overall fastness properties .

Synthesis of Dyes, Pigments, and Agrochemicals

  • Scientific Field: Industrial Chemistry
  • Application Summary: 2-Amino-5-nitrothiazole is used in the synthesis of dyes, pigments, and agrochemicals .
  • Results: The synthesized products have various applications in the textile and agriculture industries .

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometric Study

  • Scientific Field: Analytical Chemistry
  • Application Summary: 2-Amino-5-nitrothiazole has been used as a matrix in matrix-assisted laser desorption/ionization time-of-flight mass spectrometric studies of oligonucleotides and proteins .
  • Results: The results would depend on the specific study, but this method is generally used for the analysis of complex biological samples .

Safety And Hazards

ANT is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is also a poison by the intraperitoneal route and has experimental reproductive effects .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

Relevant Papers Several papers have been published on ANT. One paper discusses the synthesis, characterization, computational and biological studies of nitrothiazole incorporated heterocyclic azo dyes . Another paper evaluates 2-Amino-5-nitrothiazole as a hypoxic cell radiosensitizer .

properties

IUPAC Name

5-nitro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2S/c4-3-5-1-2(9-3)6(7)8/h1H,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHADVKEHAFNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2S
Record name 2-AMINO-5-NITROTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19793
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020066
Record name 2-Amino-5-nitro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Greenish-yellow to orange-yellow fluffy powder or a brown chunky powder. Slightly bitter taste. Used as a veterinary medicine., Greenish-yellow to orange-yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS]
Record name 2-AMINO-5-NITROTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19793
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Amino-5-nitrothiazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3062
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Very sparingly soluble in water; almost insoluble in chloroform; 1 g dissolves in 150 g of 95% alcohol; in 250 g ether; soluble in dilute mineral acids
Record name 2-AMINO-5-NITROTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19793
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Amino-5-nitrothiazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000743 [mmHg]
Record name 2-Amino-5-nitrothiazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3062
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Amino-5-nitrothiazole

Color/Form

Greenish-yellow to orange-yellow fluffy powder

CAS RN

121-66-4
Record name 2-AMINO-5-NITROTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19793
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Amino-5-nitrothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-nitrothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINO-5-NITROTHIAZOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Thiazolamine, 5-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Amino-5-nitro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitrothiazol-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-5-NITROTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GR77A37Z5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Amino-5-nitrothiazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

396 °F (decomposes) (NTP, 1992), 202 °C (decomposes)
Record name 2-AMINO-5-NITROTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19793
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Amino-5-nitrothiazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

To a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid cooled to 17° C. was added 4.8 g bromine at such a rate the reaction temperature did not exceed 25° C. During bromination an orange solid was formed. After stirring the resulting slurry for 10 minutes, 3.0 g thiourea was added and the reaction mixture exothermed to 32° C. A yellow solid formed. The mixture was stirred for 1 hour and then was diluted with 25 ml of water. This mixture and an approximately equal volume of 29% ammonium hydroxide were added simultaneously to 25 ml of acetic acid at such rates that the pH remained between 4 and 5 and the temperature did not exceed 30° C. After all of the reaction mixture had been added the pH was adjusted to 7 with 29% ammonium hydroxide. The product was then filtered off, washed with water and dried to give 2.7 g (62% yield, 92.9% assay) of 2-amino-5-nitrothiazole.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-5-nitrothiazole
Reactant of Route 2
2-Amino-5-nitrothiazole
Reactant of Route 3
2-Amino-5-nitrothiazole
Reactant of Route 4
2-Amino-5-nitrothiazole
Reactant of Route 5
2-Amino-5-nitrothiazole
Reactant of Route 6
2-Amino-5-nitrothiazole

Citations

For This Compound
940
Citations
TE Ballard, X Wang, I Olekhnovich, T Koerner… - Bioorganic & medicinal …, 2010 - Elsevier
… jejuni and Clostridium difficile is a logical small-molecule drug target and we postulated that modification of the 2-amino-5-nitrothiazole portion of NTZ would potentiate analogue activity…
Number of citations: 55 www.sciencedirect.com
LM Werbel, JR Battaglia - Journal of Medicinal Chemistry, 1971 - ACS Publications
… We report here some investigations into the chemistry of 2-amino-5-nitrothiazole which havebeen proceeding in our laboratories during the past severalyears, and the activities of the …
Number of citations: 37 pubs.acs.org
RKP Tripathi, V M. Sasi, SK Gupta… - Journal of Enzyme …, 2018 - Taylor & Francis
… The 18 new 2-amino-5-nitrothiazole derived SCZs 4–21 … the commercially available 2-amino-5-nitrothiazole 1 on reaction … Finally, the target products 2-amino-5-nitrothiazole derived …
Number of citations: 31 www.tandfonline.com
JO Otutu, E Osabohien… - Oriental Journal of …, 2011 - search.proquest.com
… The heterocycle of interest in this study is 2-amino-5-nitrothiazole. Monoaso dyes earlier derived from this amine yielded strong blue shades on acetate fibres from simple aniline and …
Number of citations: 19 search.proquest.com
S Dichakjian, ME Farago - Inorganica chimica acta, 1985 - Elsevier
… sulphur, 71 electrons of the ring and the exocyclic nitrogen in case of 2-amino-5 nitrothiazole. … by a Sandmeyer reaction from 2-amino-5nitrothiazole [47,48], 2-amino-5-nitrothiazole …
Number of citations: 13 www.sciencedirect.com
S Rockwell, Z Mroczkowski… - Radiation Research, 1982 - meridian.allenpress.com
… The nitroheterocyclic compound 2-amino-5-nitrothiazole (ANT) is similar in structure and antimicrobial activity to the nitroimidazoles, metronidazole and misonidazole, which are now …
Number of citations: 17 meridian.allenpress.com
JW Faigle, H Keberle - Journal of Labelled Compounds, 1969 - Wiley Online Library
… ) in trichlorobenzene, which had been obtained from the previous reaction, was added over a period of 20 minutes to a stirred mixture of 4.35 g (30 mmole) 2-amino-5-nitrothiazole (lo), …
BN Levis, JR Smyth Jr - Poultry Science, 1957 - Elsevier
ONE of the most successful drugs for the treatment and prevention of infectious enterohepatitis in turkeys has been 2-amino, 5-nitrothiazole (Waletsky et al., 1949; Jungherr and Winn, …
Number of citations: 5 www.sciencedirect.com
AR Robblee, DR Clandinin - Poultry Science, 1955 - Elsevier
MANY poultrymen force-moult their yearling hens in an attempt to control the laying cycle. The usual practice has been to induce moult by reducing the feed and/or water intake of the …
Number of citations: 12 www.sciencedirect.com
MV Papadopoulou, WD Bloomer… - European journal of …, 2016 - Elsevier
… Synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole and their medicinal … Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of …
Number of citations: 34 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.